molecular formula C11H15NO2 B8737784 Ethyl 2-methyl-2-(pyridin-4-yl)propanoate

Ethyl 2-methyl-2-(pyridin-4-yl)propanoate

Cat. No.: B8737784
M. Wt: 193.24 g/mol
InChI Key: GNBAQYKNPPDXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-2-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(pyridin-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under oil bath heating at temperatures ranging from 120-160°C for 16-20 hours . Another method involves using p-toluenesulfonic acid as a catalyst and reacting 2-aminopyridine with ethyl acrylate at 100°C for 24 hours .

Industrial Production Methods

Industrial production of ethyl 2-methyl-2-pyridin-4-ylpropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(pyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-pyridin-4-ylpropanoate involves its interaction with specific molecular targets. It can inhibit the systemic release of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group protein B1 (HMGB1), which are involved in the body’s inflammatory response . This inhibition can lead to reduced inflammation and tissue protection in various disease models.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-methyl-2-pyridin-4-ylpropanoate

InChI

InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h5-8H,4H2,1-3H3

InChI Key

GNBAQYKNPPDXNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=NC=C1

Origin of Product

United States

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